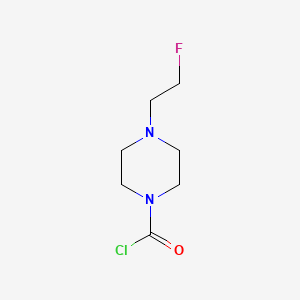
N-cyclohexyl-6-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-6-fluoropyridin-2-amine is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a fluorine atom at the 6th position of the pyridine ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including N-cyclohexyl-6-fluoropyridin-2-amine, involves several steps. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For instance, 2-amino-6-methylpyridine can be converted to 2-fluoro-6-methylpyridine through a series of reactions involving carboxylic acid intermediates .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing processes. These processes are designed to ensure high purity and yield of the compound. Custom synthesis and procurement services are often used to meet the specific requirements of research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxylamine for nucleophilic substitution.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-cyclohexyl-6-fluoropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The cyclohexyl group can also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties.
N-cyclohexyl-2-fluoropyridin-4-amine: Another fluorinated pyridine with a different substitution pattern
Uniqueness
N-cyclohexyl-6-fluoropyridin-2-amine is unique due to the specific positioning of the fluorine atom and the cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H15FN2 |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
N-cyclohexyl-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C11H15FN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14) |
InChI Key |
RBTVBOXLDRXHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



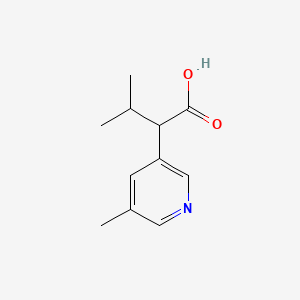


![1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13312447.png)
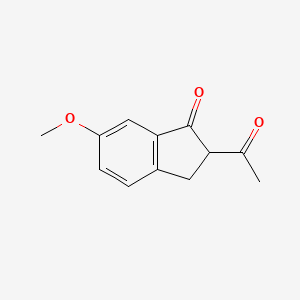

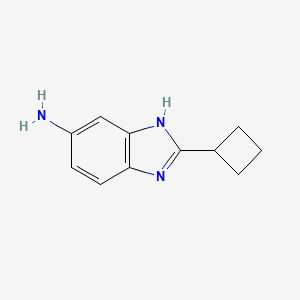
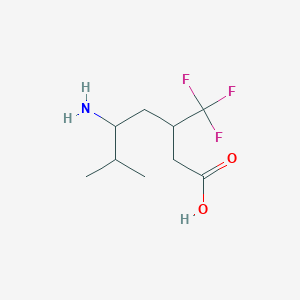


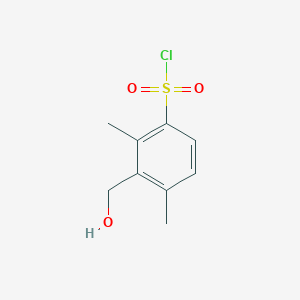
![(Butan-2-yl)[1-(2-fluorophenyl)propyl]amine](/img/structure/B13312485.png)
